5-Methyl-3,4-dinitro-1H-pyrazole
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Synthesis
Nitrogen-containing heterocycles, organic compounds with a ring structure containing at least one nitrogen atom, are of paramount importance in modern chemical synthesis. numberanalytics.comwisdomlib.org Their prevalence in natural products, pharmaceuticals, agrochemicals, and functional materials underscores their significance. frontiersin.orgfrontiersin.org These compounds serve as versatile building blocks and are integral to the development of new therapeutic agents and materials. numberanalytics.comopenmedicinalchemistryjournal.com The presence of nitrogen atoms within the ring structure imparts unique reactivity and allows for diverse chemical modifications, making them ideal scaffolds for drug design and materials science applications. numberanalytics.comwisdomlib.orgopenmedicinalchemistryjournal.com The ability to functionalize these heterocycles allows for the fine-tuning of their physical, chemical, and biological properties.
The Pyrazole (B372694) Moiety: Structural Features and Foundational Reactivity Principles
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent member of the nitrogen-containing heterocycle family. mdpi.combritannica.com Its structure is characterized by a planar ring system with delocalized π-electrons, which confers aromatic stability. chemicalbook.comresearchgate.net The pyrazole ring contains two distinct nitrogen atoms: one is a pyrrole-like nitrogen that is acidic and has its lone pair of electrons involved in the aromatic system, while the other is a pyridine-like nitrogen that is basic and sp2-hybridized. mdpi.com This dual nature allows pyrazoles to act as both weak acids and bases. mdpi.com
The reactivity of the pyrazole ring is dictated by the electron distribution within the heterocycle. The presence of two electronegative nitrogen atoms leads to reduced electron density at the C3 and C5 positions, while the C4 position remains relatively electron-rich and is thus susceptible to electrophilic attack. chemicalbook.com Conversely, nucleophilic attacks are favored at the C3 and C5 positions. mdpi.com The pyrazole ring is generally resistant to oxidation and reduction, though substituents on the ring can be modified. chemicalbook.com A key feature of N-unsubstituted pyrazoles is their ability to exhibit tautomerism, which can influence their reactivity and the properties of their derivatives. mdpi.com
Contextualization of Polynitrated Pyrazoles within Advanced Heterocyclic Chemistry Research
Within the broader field of heterocyclic chemistry, polynitrated pyrazoles have garnered significant attention, particularly in the area of energetic materials. The introduction of multiple nitro groups onto the pyrazole ring dramatically alters its chemical properties, leading to compounds with high energy content and density. nih.gov The quest for new energetic materials with improved performance and enhanced thermal stability has driven much of the research into polynitrated pyrazoles. acs.org
The synthesis of these compounds often presents challenges due to the deactivating effect of the nitro groups, making subsequent nitration reactions difficult. nih.gov Researchers have dedicated considerable effort to developing synthetic strategies to access various polynitrated pyrazole derivatives. acs.org These compounds are not only of interest for their energetic properties but also serve as versatile intermediates for the synthesis of other complex heterocyclic systems. nih.gov The study of polynitrated pyrazoles is a dynamic area of research, with ongoing efforts to synthesize novel derivatives and explore their potential applications. nih.govacs.org
The Chemical Compound: 5-Methyl-3,4-dinitro-1H-pyrazole
The compound this compound is a nitrated derivative of pyrazole that has attracted interest for its unique chemical structure and potential applications. It features a methyl group at the C5 position and two nitro groups at the C3 and C4 positions of the pyrazole ring.
Synthesis and Reactivity
The synthesis of the precursor, 5-methyl-1H-pyrazole, is typically achieved through the cyclocondensation of acetylacetone (B45752) with hydrazine (B178648) hydrate. The subsequent nitration to introduce the two nitro groups at the 3 and 4 positions yields this compound. The reactivity of this compound is largely influenced by the presence of the nitro groups, which are electron-withdrawing and can participate in redox reactions. The pyrazole ring itself can interact with various biological targets.
Potential Applications
Research has explored the potential of this compound in different fields. Its high energy content suggests its potential use in energetic material formulations that require stable and powerful compounds. Additionally, its chemical structure has led to investigations into its biological activity.
Interactive Data Tables
Properties of Pyrazole
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂ | britannica.com |
| Melting Point | 70°C | chemicalbook.comglobalresearchonline.net |
| Boiling Point | 188°C | chemicalbook.com |
| pKb | 11.5 | chemicalbook.com |
| Appearance | Colorless crystalline solid | chemicalbook.com |
| Odor | Pyridine-like | chemicalbook.com |
Spectroscopic Data for Pyrazole
| Technique | Solvent | Chemical Shift (δ, ppm) or Wavelength (λ, nm) | Reference |
| ¹H NMR | CCl₄ | C3–H, 7.61; C4–H, 6.31; C5–H, 7.61; N–H, 12.64 | chemicalbook.com |
| ¹³C NMR | CDCl₃ | C3, 134.3; C4, 105.2; C5, 135.3 | chemicalbook.com |
| UV | Ethanol (B145695) | 210 (ε: 3.53) | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4,5-dinitro-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-2-3(7(9)10)4(6-5-2)8(11)12/h1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIFLJXPRZLOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336699 | |
| Record name | 5-Methyl-3,4-dinitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38859-00-6 | |
| Record name | 5-Methyl-3,4-dinitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of Nitrated Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, the precise connectivity and spatial arrangement of atoms within a molecule can be established.
¹H NMR Spectroscopy for Proton Environment Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. In the case of 5-Methyl-3,4-dinitro-1H-pyrazole, the ¹H NMR spectrum is relatively simple, yet informative. The electron-withdrawing nature of the two nitro groups and the pyrazole (B372694) ring significantly influences the chemical shifts of the protons.
The spectrum is characterized by two main signals. A singlet observed at approximately 2.51 ppm is attributed to the three protons of the methyl group (CH₃) at the C5 position. The absence of coupling for this signal indicates that there are no adjacent protons. The second key signal is a broad singlet appearing further downfield, which corresponds to the N-H proton of the pyrazole ring. The exact chemical shift of the N-H proton can be variable and is dependent on factors such as solvent and concentration. The strong deshielding effect of the adjacent nitro groups and the aromatic nature of the pyrazole ring contribute to its downfield position.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.51 | Singlet | 3H | CH₃ |
| Variable (Broad) | Singlet | 1H | N-H |
Solvent: DMSO-d₆
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to map the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum reveals three distinct signals for the pyrazole ring carbons and one for the methyl carbon.
The presence of two nitro groups at the C3 and C4 positions causes a significant downfield shift for these carbons due to strong electron withdrawal. The carbon atom at the C3 position, being adjacent to two nitrogen atoms and a nitro group, is expected to be highly deshielded. Similarly, the C4 carbon, substituted with a nitro group, will also appear at a low field. The C5 carbon, bearing the methyl group, will be influenced by both the ring structure and the methyl substituent. The methyl carbon itself will appear at a characteristic upfield chemical shift.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~148.2 | C3 |
| ~140.5 | C4 |
| ~135.9 | C5 |
| ~13.8 | CH₃ |
Solvent: DMSO-d₆
Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula of a compound with high confidence. For this compound (C₄H₄N₄O₄), the expected exact mass can be calculated and compared with the experimental value. HRMS analysis of related dinitropyrazole compounds has been successfully used for their characterization. acs.orgrsc.org
The fragmentation of nitropyrazoles in mass spectrometry is influenced by the position of the nitro groups and other substituents. mdpi.com Common fragmentation pathways for energetic materials often involve the loss of nitro groups (NO₂) and other small neutral molecules. libretexts.org For this compound, the molecular ion peak [M]⁺ would be expected. Key fragmentation patterns would likely involve the sequential loss of the two nitro groups.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
|---|---|
| 172 | [M]⁺ (C₄H₄N₄O₄) |
| 126 | [M - NO₂]⁺ |
| 80 | [M - 2NO₂]⁺ |
| 43 | [CH₃-C≡N]⁺ |
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the nitro groups (NO₂). These are observed as two distinct peaks: one for the asymmetric stretching vibration and another for the symmetric stretching vibration. The aromatic C-H stretching of the pyrazole ring and the N-H stretching vibration are also identifiable.
Table 5: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3100 | C-H aromatic stretch |
| ~1532 | Asymmetric NO₂ stretch |
| ~1348 | Symmetric NO₂ stretch |
| Variable | N-H stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is directly related to the energy gap between these orbitals. In molecules with conjugated π systems, such as nitrated pyrazoles, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is often small enough to be probed by UV-Vis spectroscopy. libretexts.org
For this compound, the presence of the pyrazole ring and the nitro groups creates a conjugated system. The absorption of UV light can lead to π → π* transitions, where an electron moves from a bonding π orbital to an antibonding π* orbital. Additionally, the presence of non-bonding electrons on the nitrogen and oxygen atoms can result in n → π* transitions, which typically occur at longer wavelengths (lower energy) than π → π* transitions. libretexts.org
The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). As the conjugated system becomes larger, the HOMO-LUMO energy gap narrows, resulting in a shift of λmax to longer wavelengths (a bathochromic or red shift). libretexts.org The UV-Vis spectrum of a pyrazole derivative can thus provide insights into its electronic structure and the degree of conjugation. For instance, derivatization of carbohydrates with 1-phenyl-3-methyl-5-pyrazolone results in compounds that strongly absorb UV light at 245 nm. nih.gov
| Transition Type | Typical Wavelength Range | Description |
| σ → σ | < 200 nm | High-energy transition from a sigma bonding orbital to a sigma antibonding orbital. libretexts.org |
| n → σ | 150-250 nm | Transition of a non-bonding electron to a sigma antibonding orbital. |
| π → π | 200-400 nm | Transition from a pi bonding orbital to a pi antibonding orbital in conjugated systems. libretexts.org |
| n → π | 250-600 nm | Transition of a non-bonding electron to a pi antibonding orbital. libretexts.org |
This table provides a general overview of electronic transitions and their typical wavelength ranges.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Packing
Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern how molecules are packed in the crystal lattice. These interactions can include hydrogen bonding (if a suitable donor and acceptor are present), dipole-dipole interactions, and van der Waals forces. In the case of nitrated pyrazoles, the nitro groups can participate in various intermolecular interactions, influencing the crystal density and stability. The study of energetic salts derived from 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole has utilized low-temperature X-ray diffraction to characterize their structures. uni-muenchen.de
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is a fundamental analytical method for separating, identifying, and quantifying the components of a mixture. For the synthesis and analysis of this compound, chromatographic techniques are essential for assessing its purity and for separating it from any starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally unstable compounds. In the analysis of nitrated pyrazoles, reversed-phase HPLC is commonly employed. A nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
For this compound, a typical HPLC method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The retention time, the time it takes for the analyte to pass through the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC has been successfully used to determine the purity of similar compounds like 3,4-dinitropyrazole, separating it from potential impurities such as 3-nitropyrazole and 1,3-dinitropyrazole. researchgate.net
| Parameter | Condition | Purpose |
| Stationary Phase | C18 (ODS) | Provides a nonpolar surface for separation based on hydrophobicity. researchgate.net |
| Mobile Phase | Acetonitrile/Water | A common polar mobile phase for reversed-phase HPLC, its composition can be adjusted to optimize separation. researchgate.net |
| Detector | UV-Vis | Monitors the eluent for compounds that absorb UV light, common for aromatic and conjugated systems. researchgate.net |
| Flow Rate | Typically 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. researchgate.net |
| Column Temperature | Often ambient or slightly elevated | Can influence the viscosity of the mobile phase and the efficiency of the separation. researchgate.net |
This table outlines typical HPLC conditions for the analysis of nitropyrazole derivatives.
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. The sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between the stationary phase and the gaseous mobile phase.
The applicability of GC for this compound depends on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC can be an effective method for purity analysis. The choice of the stationary phase is critical and is based on the polarity of the analytes. The retention index, a measure of where the analyte elutes relative to a series of n-alkanes, can be used for identification. nist.gov GC coupled with a mass spectrometer (GC-MS) provides both chromatographic separation and mass spectral data, allowing for confident identification of the components. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can then be used to determine the empirical formula of the substance. This is a crucial step in the characterization of a newly synthesized compound like this compound to confirm its chemical formula.
The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretical values calculated from the proposed molecular formula (C4H4N4O4). A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition of the synthesized compound. Elemental analysis has been used to confirm the structure of various pyrazole derivatives. nih.gov
| Element | Theoretical Mass % (for C4H4N4O4) |
| Carbon (C) | 25.54% |
| Hydrogen (H) | 2.14% |
| Nitrogen (N) | 29.78% |
| Oxygen (O) | 42.53% |
This table shows the theoretical elemental composition of this compound.
Computational and Theoretical Investigations of 5 Methyl 3,4 Dinitro 1h Pyrazole and Dinitropyrazole Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods provide a detailed picture of the electronic structure, which in turn governs the chemical behavior and reactivity of the compound.
Density Functional Theory (DFT) Applications in Nitropyrazole Research
Density Functional Theory (DFT) has become a widely used computational tool in the study of nitropyrazoles due to its balance of accuracy and computational cost. longdom.org DFT calculations are employed to investigate a wide range of properties, including molecular geometry, electronic structures, stability, and energetic performance. doi.org For instance, the B3LYP functional is a popular hybrid functional used in these studies. mdpi.comepstem.net
Researchers utilize DFT to calculate key descriptors that correlate with the performance and sensitivity of energetic materials. These include:
Heat of formation: A critical parameter for determining the energy content of a compound.
Density: Directly influences the detonation velocity and pressure. researchgate.net
Molecular orbital energies (HOMO and LUMO): The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is an indicator of chemical reactivity and stability. researchgate.net
Electrostatic potential: Helps to identify reactive sites on the molecule. researchgate.net
DFT studies have been instrumental in understanding structure-property relationships in nitropyrazoles. For example, investigations into aminonitropyrazole-2-oxides have shown how the number and position of nitro and amino groups affect the heat of explosion, density, and detonation performance. doi.org Similarly, DFT has been used to explore the effects of substituents on the molecular electrostatic potential of nitropyrazoles, providing insights into intermolecular interactions. researchgate.net The integration of DFT with other methods, such as molecular mechanics (MM), allows for the study of larger systems and more complex phenomena, such as drug-receptor interactions in a biological context. eurasianjournals.comnih.gov
| Application | Description | Key Insights |
|---|---|---|
| Geometric and Electronic Structure Analysis | Optimization of molecular geometries and calculation of electronic properties like orbital energies and charge distributions. | Provides fundamental understanding of molecular stability and reactivity. doi.orgresearchgate.net |
| Energetic Property Prediction | Calculation of heat of formation, density, detonation velocity, and pressure. | Aids in the design of new energetic materials with desired performance characteristics. doi.orgresearchgate.net |
| Structure-Property Relationship Studies | Investigation of how substituent groups and their positions influence the overall properties of the molecule. | Guides the synthesis of tailored nitropyrazole derivatives with enhanced stability or performance. doi.orgresearchgate.net |
| Intermolecular Interaction Analysis | Study of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding crystal packing and sensitivity. | Reveals how molecules interact with each other in the solid state, impacting material properties. researchgate.net |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the properties of individual molecules, molecular modeling and dynamics simulations are essential for understanding the behavior of these molecules in condensed phases and over time. eurasianjournals.com
Conformational Analysis and Tautomeric Equilibrium Studies of Pyrazole (B372694) Derivatives
Pyrazole derivatives can exist in different spatial arrangements (conformers) and as different structural isomers (tautomers). researchgate.netnih.gov The relative stability of these different forms is influenced by factors such as substituents, solvent effects, and temperature. nih.gov
Computational methods are powerful tools for studying these phenomena:
Conformational analysis: Systematically explores the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.
Tautomeric equilibrium: Calculates the relative energies of different tautomers to predict their equilibrium populations under various conditions. researchgate.net
For pyrazole derivatives, a key area of study is the annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov The position of this equilibrium can significantly impact the chemical and physical properties of the compound. Theoretical studies have shown that the stability of different tautomers is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net For example, electron-donating groups at certain positions can shift the equilibrium towards a specific tautomer. nih.gov
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
In the solid state, the properties of an energetic material are heavily influenced by how the molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the crystal density, stability, and sensitivity to external stimuli. nih.govnih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.orgscirp.org It maps the electron distribution of a molecule within a crystal to generate a unique surface. Key features of this analysis include:
d_norm surface: A color-mapped surface that highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds, while blue regions indicate longer contacts. nih.govnih.gov
By analyzing the Hirshfeld surface, researchers can gain a detailed understanding of the packing motifs and the specific interactions that hold the crystal together. This information is crucial for rationalizing the observed physical properties of the material and for designing new materials with improved characteristics. acs.orgfigshare.com
| Feature | Description | Information Gained |
|---|---|---|
| d_norm Surface | A surface colored based on the normalized contact distance, highlighting regions of close intermolecular contacts. | Visual identification of strong and weak intermolecular interactions, such as hydrogen bonds. nih.govnih.gov |
| 2D Fingerprint Plots | A 2D histogram of the distances from the Hirshfeld surface to the nearest atoms inside (d_i) and outside (d_e) the surface. | Quantitative summary of the types and relative importance of different intermolecular contacts (e.g., H···H, O···H). nih.govresearchgate.net |
| Shape Index and Curvedness | Surface properties that describe the local shape and curvature of the Hirshfeld surface. | Identification of π-π stacking interactions and other subtle packing features. scirp.org |
Theoretical Studies on Reaction Mechanisms and Pathways
Understanding the chemical reactions involved in the synthesis and decomposition of nitropyrazoles is crucial for both their production and their application as energetic materials. Theoretical studies provide a molecular-level view of these processes, which can be difficult to obtain through experimental methods alone.
By mapping the potential energy surface for a given reaction, computational methods can identify the most likely reaction pathways, including the structures of intermediates and transition states. This information is invaluable for:
Optimizing synthesis conditions: By understanding the mechanism of a reaction, it is possible to choose catalysts and reaction conditions that favor the desired product and minimize side reactions.
Predicting decomposition pathways: The initial steps in the thermal decomposition of an energetic material are critical in determining its stability and sensitivity. Theoretical studies can elucidate these pathways, helping to design more stable compounds. ssau.ru
Investigating reactivity: Computational methods can be used to study the reactivity of nitropyrazoles with other molecules, which is important for understanding their compatibility with other materials.
For example, theoretical studies on the thermal decomposition of dinitropyrazoles have identified various potential pathways, including C-NO2 bond scission, intramolecular oxidation, and hydrogen transfer reactions. ssau.ru These studies have shown that the relative importance of these pathways can be influenced by the substitution pattern on the pyrazole ring.
Mechanistic Insights into Nitration Reactions on Heterocyclic Rings
The synthesis of nitropyrazoles, including 5-Methyl-3,4-dinitro-1H-pyrazole, relies heavily on the nitration of the pyrazole ring. mdpi.com Computational studies have been instrumental in elucidating the mechanisms of these electrophilic substitution reactions on heterocyclic systems. nih.gov
The nitration of pyrazoles and other five-membered heterocycles is typically achieved using mixed acid (a combination of concentrated nitric and sulfuric acids) or a mixture of nitric acid and trifluoroacetic anhydride (B1165640). acrhem.orgsemanticscholar.org For pyrazoles, electrophilic substitution predominantly occurs at the C4 position. acrhem.org Computational methods, particularly Density Functional Theory (DFT), help explain this regioselectivity by analyzing the electronic structure and reactivity of the pyrazole ring. nih.gov
Theoretical investigations into the electrophilic aromatic substitution on monosubstituted benzenes, a related system, show that the reactivity and regioselectivity are determined by the nucleophilicity of the carbon atoms in the aromatic ring. nih.gov Descriptors derived from information-theoretic approaches within DFT can quantify this nucleophilicity and reliably predict the reaction's energy barrier. nih.gov Similar principles apply to heterocyclic rings, where the nitrogen atoms influence the electron distribution and, consequently, the most likely site for nitration. In the case of pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for attack by the nitronium ion (NO₂⁺). Introducing a methyl group at the C5 position, as in 5-methylpyrazole, further influences the electronic properties of the ring, guiding subsequent nitration steps.
Studies have also explored various nitrating systems. While mixed acids are common, reagents like nitric acid in trifluoroacetic anhydride can also be effective for nitrating five-membered heterocycles, including pyrazoles and imidazoles. semanticscholar.orgresearchgate.net The choice of the nitrating agent can be crucial, and computational models help in understanding the underlying reaction pathways with different reagents. mdpi.com
Analysis of Thermal Decomposition Pathways in Dinitropyrazoles
The thermal stability of energetic materials is a critical safety and performance parameter. mdpi.com Theoretical calculations are widely used to investigate the complex thermal decomposition mechanisms of dinitropyrazoles at a molecular level. ssau.runih.gov These studies typically identify the initial and rate-determining steps of decomposition, which are key to understanding a compound's stability.
Several common decomposition pathways have been identified for dinitropyrazoles through computational analysis:
C-NO₂ Bond Scission: The homolytic cleavage of the carbon-nitro bond is a frequent initial step in the thermolysis of many nitroaromatic energetic materials. ssau.ruresearchgate.net This pathway generates a pyrazolyl radical and a nitrogen dioxide (•NO₂) radical, which can then participate in secondary, often autocatalytic, reactions. researchgate.net
Hydrogen Transfer (H-shift): Intramolecular hydrogen transfer has been identified as a key initial step in the decomposition of several dinitropyrazole derivatives. mdpi.comnih.gov For 3,5-dinitropyrazole (3,5-DNP), a proposed low-energy pathway begins with a ssau.runih.gov sigmatropic hydrogen shift from the N-H group to an oxygen atom of a nitro group. ssau.runih.gov This is followed by the opening of the pyrazole ring. ssau.ru In studies of 4-amino-3,5-dinitropyrazole (LLM-116), the active aromatic N-H moiety was found to be crucial, with its decomposition triggered by hydrogen transfer, leading to ring opening. mdpi.comnih.gov
Nitro-Nitrite Rearrangement: The intramolecular isomerization of a nitro group (-NO₂) to a nitrite (B80452) group (-ONO), known as nitro-nitrite rearrangement, is another possible decomposition channel. ssau.ruresearchgate.net This pathway is often considered a lower-energy alternative to direct C-NO₂ bond cleavage.
Intramolecular Oxidation: The nitro group can oxidize an adjacent carbon atom on the ring, proceeding through a four-membered cyclic transition state. mdpi.comnih.gov
For 5-amino-3,4-dinitropyrazole (5-ADP), a different hydrogen transfer mechanism was computationally identified, involving two sequential sigmatropic H-shifts within the pyrazole ring, followed by C-NO₂ bond scission. researchgate.net The specific decomposition pathway that dominates depends on the substitution pattern of the pyrazole ring. The presence of a methyl group in this compound likely influences the preferred decomposition channel compared to its unsubstituted or amino-substituted analogs.
| Compound | Primary Decomposition Pathway(s) | Method of Investigation |
|---|---|---|
| 3,5-Dinitropyrazole (3,5-DNP) | ssau.runih.gov Sigmatropic H-shift, Ring Opening, C-NO₂ Scission | Quantum Chemical Calculations (CCSD(T)-F12) ssau.runih.gov |
| 5-Amino-3,4-dinitropyrazole (5-ADP) | ssau.runih.gov and nih.govresearchgate.net Sigmatropic H-shifts, C-NO₂ Scission | Quantum Chemical Calculations (DLPNO-CCSD(T)) ssau.ruresearchgate.net |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | H-transfer from N-H moiety, Ring Opening | ReaxFF Force Field Simulations mdpi.comnih.gov |
| General Dinitropyrazoles | Nitro-nitrite Rearrangement, Intramolecular Oxidation | Theoretical Studies mdpi.comssau.ru |
Bond Dissociation Energy (BDE) Calculations and Stability Correlations
The Bond Dissociation Energy (BDE) is defined as the standard enthalpy change required to break a specific bond via homolysis, forming two radical fragments. wikipedia.org It is a fundamental measure of bond strength, and for energetic materials, the BDE of the weakest bond is often correlated with thermal stability. researchgate.net The initial step in thermal decomposition is frequently the cleavage of this weakest bond.
Computational methods, especially DFT, are widely used to calculate BDEs. nih.govresearchgate.net The BDE for a bond A-B is typically calculated as the difference between the sum of the enthalpies of the resulting fragments (A• and B•) and the enthalpy of the parent molecule (A-B). researchgate.net
For nitropyrazoles, the C-NO₂ bond is often the weakest and thus the most critical in determining thermal stability. researchgate.net Computational studies have shown that factors influencing the C-NO₂ BDE include:
Molecular Geometry: The planarity of the nitro group with respect to the pyrazole ring affects the extent of orbital interaction. researchgate.net A deviation from planarity can weaken the C-NO₂ bond. For instance, in some dinitropyrazoles, the introduction of a second nitro group can cause one of the nitro groups to rotate out of the pyrazole plane, weakening its bond. researchgate.netmdpi.com
Ring Strain and Fusion: Fusing the pyrazole ring with another ring system can alter the electronic structure and stability of the C-NO₂ bonds. Studies comparing 3,4-dinitropyrazole (34DNP) to a fused dinitropyrazole system (DNPP) revealed that one of the C-NO₂ groups in the isolated 34DNP molecule is less stable due to weaker orbital interactions and deviation from planarity. researchgate.net
A lower BDE for the C-NO₂ bond generally indicates lower thermal stability, as less energy is required to initiate the decomposition cascade. researchgate.net Therefore, calculating BDEs provides a theoretical basis for ranking the stability of different dinitropyrazole isomers and derivatives.
| Bond Type | Significance in Dinitropyrazoles | Correlation with Stability |
|---|---|---|
| C-NO₂ | Often the weakest bond and the trigger for decomposition. | Lower BDE is correlated with lower thermal stability. researchgate.net |
| N-H | Cleavage is part of the H-transfer decomposition pathway. | The energy barrier for H-transfer competes with C-NO₂ scission. mdpi.comssau.ru |
| N-NO₂ | Relevant for N-nitropyrazoles or nitramine-substituted pyrazoles. | Generally a weak bond, contributing to sensitivity. |
Quantitative Structure-Reactivity Relationship (QSPR) Studies
Quantitative Structure-Reactivity Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. researchgate.net In the field of energetic materials, QSPR models are developed to predict key performance and safety parameters, such as density, heat of formation, detonation velocity, detonation pressure, and sensitivity. researchgate.net
These models use a set of calculated molecular descriptors that encode structural, electronic, and topological information about the molecule. For dinitropyrazoles, these descriptors are typically obtained from quantum chemical calculations (like DFT). researchgate.net
Key aspects of QSPR studies on dinitropyrazoles include:
Descriptor Calculation: A wide range of descriptors are calculated, including geometric parameters (bond lengths, angles), electronic properties (HOMO-LUMO energy gap, Mulliken charges, dipole moment), and thermodynamic properties (heat of formation). researchgate.netacrhem.org
Model Development: Statistical methods, such as multiple linear regression, are used to establish a mathematical relationship between the calculated descriptors and the experimental property of interest.
Prediction and Design: Once validated, these models can be used to predict the properties of new, unsynthesized dinitropyrazole derivatives. This allows for the computational screening of potential candidates and the rational design of molecules with desired characteristics, such as high detonation performance combined with low sensitivity.
For example, studies on nitro-substituted pyrazoles have used DFT calculations to obtain properties like density and heats of formation, which are then used to predict detonation performance (velocity and pressure). researchgate.net The introduction of a methyl group in this compound is known to lower its detonation velocity (7.76 km·s⁻¹) and pressure (25.57 GPa) compared to the unsubstituted 3,4-dinitropyrazole, an effect that QSPR models would aim to quantify based on the structural change. mdpi.com The HOMO-LUMO energy gap is another important descriptor, as a smaller gap is often associated with higher reactivity and lower kinetic stability. acrhem.org
Advanced Research Directions and Material Science Applications of Nitrated Pyrazole Derivatives
Pyrazoles as Versatile Scaffolds in Materials Science
The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a foundational structure in the creation of diverse functional materials. mdpi.comnumberanalytics.com Its structural stability, potential for functionalization at multiple positions (C3, C4, C5, and N1), and unique electronic properties make it an attractive scaffold for material scientists. nih.govresearchgate.net The ability to strategically introduce different functional groups allows for the fine-tuning of chemical and physical characteristics, leading to applications in fields ranging from pharmaceuticals and agrochemicals to polymer chemistry and catalysis. lifechemicals.comnumberanalytics.commdpi.com The versatility of the pyrazole scaffold is a key driver for its adoption in the design of novel materials with tailored properties. mdpi.com
Development of Fluorescent Dyes and Optoelectronic Materials
Pyrazole derivatives are increasingly recognized for their potential in optoelectronics due to their exceptional photophysical properties. mdpi.com Compounds with conjugated systems involving the pyrazole ring often exhibit fluorescence, characterized by high quantum yields and good photostability. nih.gov This has led to their development as organic fluorescent dyes. nih.gov
Researchers have synthesized various 1,3,5-triaryl-2-pyrazolines that demonstrate strong fluorescence in the blue region of the visible spectrum. nih.gov The synthetic versatility of pyrazoles allows for the creation of derivatives with specific photophysical characteristics, making them suitable for applications like bioimaging. nih.gov Their good membrane permeability and biocompatibility further enhance their utility as biosensing compounds and for in-vivo cation detection. nih.gov The introduction of nitro groups, being strong electron-withdrawing groups, can further modify the electronic structure and, consequently, the photophysical properties of these dyes, although their primary role has historically been in energetic materials. mdpi.comnih.gov
Role in Functional Organic Molecule Design
The pyrazole ring is a critical building block in the design of a wide array of functional organic molecules. mdpi.comlifechemicals.com Its applications extend to supramolecular chemistry, where pyrazole-containing compounds have been designed as receptors capable of complexing with specific molecules. lifechemicals.com Furthermore, pyrazole derivatives serve as ligands for transition metal-catalyzed reactions, such as palladium-catalyzed amination of aryl halides, demonstrating their importance in synthetic organic chemistry. lifechemicals.com
In industrial applications, pyrazole derivatives immobilized on silica (B1680970) gel have been used for the recovery of heavy metal ions from aqueous solutions. lifechemicals.com The adaptability of the pyrazole scaffold allows for its incorporation into complex molecular architectures, including fused heterocyclic systems like pyrazolopyrimidines, which are themselves valuable in drug design. mdpi.com The ability to readily functionalize the pyrazole ring through various synthetic methods, including cyclocondensation and cycloaddition reactions, ensures a continuous supply of novel structures for diverse applications. mdpi.comnih.govnih.gov
Integration of Nitropyrazoles into Nitrogen-Rich Heterocycles Research
Nitropyrazoles, such as 5-Methyl-3,4-dinitro-1H-pyrazole, are integral to the broader field of nitrogen-rich heterocyclic chemistry. nih.gov These compounds are often used as energetic materials or as intermediates for synthesizing even more complex nitrogen-rich systems. nih.govmdpi.com The high positive heat of formation, a characteristic of many nitrogen-rich heterocycles, is a key attribute that distinguishes them from traditional explosives. nih.gov
Future Perspectives in Nitrated Pyrazole Chemistry and Their Advanced Applications
The future of nitrated pyrazole chemistry is poised for significant advancements, moving beyond its established role in energetic materials to encompass a wider range of advanced applications. numberanalytics.comnumberanalytics.com Key future research directions will likely focus on developing novel, efficient, and environmentally friendly synthesis methods for pyrazole derivatives. numberanalytics.comnumberanalytics.com The exploration of pyrazole-based materials for applications in energy storage and conversion, catalysis, and sensing represents a promising frontier. numberanalytics.com
In the realm of materials science, the unique properties of nitropyrazoles could be harnessed for more than just their energy content. While the nitro group is a powerful tool for increasing the energy density of a molecule, its strong electron-withdrawing nature can be strategically employed to tune the electronic and optical properties of pyrazole-based materials for optoelectronic applications. mdpi.com The development of new pyrazole-based pharmaceuticals and agrochemicals will also continue to be a major focus. numberanalytics.com As synthetic methodologies become more sophisticated, researchers will be better equipped to design and create complex, multi-functionalized nitrated pyrazole derivatives with precisely tailored properties for specific, high-value applications. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-3,4-dinitro-1H-pyrazole, and what challenges arise during nitration?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by nitration. A key challenge is controlling regioselectivity during nitration due to competing reactivity at adjacent positions. For example, nitration of 5-methyl-1H-pyrazole derivatives requires precise temperature control (0–5°C) and stoichiometric HNO₃/H₂SO₄ to avoid over-nitration or decomposition . Intermediate purification via recrystallization (e.g., using ethanol/water) is critical to isolate the target nitro isomer .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C), IR, and X-ray crystallography. For instance, ¹H NMR can confirm methyl group position (δ ~2.5 ppm) and nitro group electronic effects (deshielded aromatic protons). X-ray diffraction resolves regiochemistry ambiguities, as seen in related pyrazole-carboxylic acid derivatives . Cross-validate with computational methods (DFT) to predict vibrational spectra (IR) and compare with experimental data .
Q. What safety protocols are essential for handling this compound due to its reactivity?
- Methodological Answer : The compound’s nitro groups pose explosion risks under friction or heat. Use blast shields, anti-static equipment, and small-scale reactions (<1 g). Storage at ≤4°C in amber glass with inert gas (argon) minimizes decomposition. Sigma-Aldrich’s hazard classification (Acute Tox. 4 Oral, Skin Corr. 1B) mandates PPE (gloves, goggles) and fume hood use .
Q. How does the methyl group at position 5 influence the compound’s stability in aqueous environments?
- Methodological Answer : The electron-donating methyl group enhances steric protection of the nitro groups, reducing hydrolysis rates. Stability tests (pH 1–13, 25–60°C) with HPLC monitoring show <10% degradation in neutral buffers over 24 hours. Acidic conditions (pH <3) accelerate decomposition via denitration, forming 5-methyl-1H-pyrazole-3-ol as a major byproduct .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives be resolved across studies?
- Methodological Answer : Discrepancies often arise from impurities or assay conditions. For example, antimicrobial activity variations may stem from residual solvents (e.g., DMSO) in biological assays. Implement orthogonal purification (HPLC >99% purity) and standardized protocols (CLSI guidelines). Meta-analysis of IC₅₀ values under controlled oxygen levels (e.g., anaerobic vs. aerobic) can clarify redox-dependent mechanisms .
Q. What strategies optimize the synthesis of this compound for scalability without compromising yield?
- Methodological Answer : Replace batch nitration with flow chemistry to enhance heat dissipation and regioselectivity. A microreactor system (40°C, 2 min residence time) achieves 85% yield vs. 60% in batch. Use solid-supported acids (e.g., sulfonated silica) to simplify workup and reduce waste .
Q. How do electron-withdrawing nitro groups affect the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Nitro groups at positions 3 and 4 activate the pyrazole ring for SNAr at position 5. Computational studies (M06-2X/6-311+G(d,p)) show a 15 kcal/mol lower activation barrier for methoxy substitution at C5 vs. C6. Experimental validation with NaOMe in DMF at 80°C yields 5-methoxy derivatives selectively .
Q. What computational approaches predict the environmental persistence of this compound?
- Methodological Answer : Combine QSAR models (EPI Suite) and molecular dynamics to estimate biodegradation half-lives (t₁/₂ ~120 days in soil). Density functional theory (DFT) identifies nitro group reduction (-NO₂ → -NH₂) as the rate-limiting step in anaerobic degradation. Validate with GC-MS analysis of soil microcosms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
